1-(Chloromethyl)-3-(2,3-dichlorophenyl)bicyclo[1.1.1]pentane
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Overview
Description
1-(Chloromethyl)-3-(2,3-dichlorophenyl)bicyclo[111]pentane is an organic compound that belongs to the class of bicyclo[111]pentanes These compounds are characterized by their unique bicyclic structure, which consists of two fused cyclopropane rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Chloromethyl)-3-(2,3-dichlorophenyl)bicyclo[1.1.1]pentane typically involves multiple steps:
Formation of the bicyclo[1.1.1]pentane core: This can be achieved through [2+1] cycloaddition reactions involving suitable precursors.
Introduction of the chloromethyl group: This step might involve chloromethylation reactions using reagents like formaldehyde and hydrochloric acid.
Attachment of the dichlorophenyl group: This can be done through electrophilic aromatic substitution reactions using dichlorobenzene derivatives.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and pressure conditions.
Chemical Reactions Analysis
Types of Reactions
1-(Chloromethyl)-3-(2,3-dichlorophenyl)bicyclo[1.1.1]pentane can undergo various chemical reactions, including:
Substitution reactions: The chloromethyl group can be substituted with other nucleophiles.
Oxidation reactions: The compound can be oxidized to introduce new functional groups.
Reduction reactions: Reduction can be used to modify the bicyclic core or the phenyl ring.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions might yield derivatives with different functional groups attached to the bicyclic core.
Scientific Research Applications
1-(Chloromethyl)-3-(2,3-dichlorophenyl)bicyclo[11
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible applications in drug development due to its unique structure.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(Chloromethyl)-3-(2,3-dichlorophenyl)bicyclo[1.1.1]pentane would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering their activity, and affecting biological pathways.
Comparison with Similar Compounds
Similar Compounds
1-(Chloromethyl)-3-phenylbicyclo[1.1.1]pentane: Lacks the dichlorophenyl group.
1-(Bromomethyl)-3-(2,3-dichlorophenyl)bicyclo[1.1.1]pentane: Contains a bromomethyl group instead of a chloromethyl group.
Uniqueness
1-(Chloromethyl)-3-(2,3-dichlorophenyl)bicyclo[1.1.1]pentane is unique due to the presence of both chloromethyl and dichlorophenyl groups, which can impart distinct chemical and physical properties compared to similar compounds.
Properties
IUPAC Name |
1-(chloromethyl)-3-(2,3-dichlorophenyl)bicyclo[1.1.1]pentane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11Cl3/c13-7-11-4-12(5-11,6-11)8-2-1-3-9(14)10(8)15/h1-3H,4-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPIWTFNZTVHYJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)C3=C(C(=CC=C3)Cl)Cl)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11Cl3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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